N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a tetrahydrobenzoimidazole derivative characterized by a bicyclic core structure fused with an imidazole ring. The compound features a carboxamide group at position 5 of the benzoimidazole scaffold, substituted with a benzyl group and a 2-hydroxyethyl chain on the nitrogen atom.
Properties
IUPAC Name |
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-9-8-20(11-13-4-2-1-3-5-13)17(22)14-6-7-15-16(10-14)19-12-18-15/h1-5,12,14,21H,6-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEAUNBEEFAFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)N(CCO)CC3=CC=CC=C3)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: The compound is utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties of Selected Benzoimidazole Derivatives
Key Observations:
Substituent Impact on Solubility :
- The target compound’s 2-hydroxyethyl group enhances water solubility compared to purely hydrophobic substituents (e.g., benzyl or propyl in other derivatives). However, PZ1’s piperazinyl-ethyl chain may further improve solubility due to its ionizable nitrogen atoms .
- Methoxy groups (e.g., in and ) increase polarity but may reduce membrane permeability due to steric bulk .
Thermal Stability :
- Derivatives with aromatic substituents (e.g., PZ1, ) exhibit lower melting points (~249–252°C) compared to unsubstituted carboxylic acid derivatives (>300°C), likely due to reduced crystalline packing efficiency .
Pharmacophore Diversity: Ester vs. Carboxamide: The ester group in ’s compound increases lipophilicity, favoring passive diffusion across biological membranes, whereas carboxamides (target compound, PZ1) are more polar and prone to hydrogen bonding .
Key Observations:
- Yield Efficiency : PZ1’s synthesis via amidation in deep eutectic solvents (DES) achieves high yields (67–94%), suggesting scalability for similar carboxamide derivatives .
- Reductive Methods : Sodium dithionite-mediated cyclization () offers moderate yields, while flow hydrogenation () is a modern, high-throughput alternative for tetrahydrobenzoimidazole cores.
Pharmacological and Metabolic Considerations
- Metabolism : Unlike DIC (), which undergoes N-demethylation, the target compound’s hydroxyethyl group may undergo oxidation or glucuronidation, altering its pharmacokinetic profile .
- The target compound’s benzyl group may confer affinity for hydrophobic binding pockets in enzymes or receptors, similar to aryl-thiazole derivatives in .
Biological Activity
N-benzyl-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 284.35 g/mol. The structure features a benzimidazole core which is known for various biological activities.
Research indicates that compounds containing the benzimidazole moiety exhibit a range of biological activities, including:
- Antiviral Activity : Benzimidazole derivatives have shown effectiveness against various viral infections by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : Some derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase and lipoxygenase.
- Antitumor Properties : Certain benzimidazole compounds have been noted for their ability to induce apoptosis in cancer cells through the activation of caspases.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of RNA synthesis in RNA viruses | |
| Anti-inflammatory | Reduced TNF-alpha production | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Case Studies
- Antiviral Efficacy : A study demonstrated that a derivative of benzimidazole effectively inhibited the replication of human cytomegalovirus (HCMV), showcasing a significant reduction in viral load in vitro. The compound's mechanism involved blocking RNA polymerase II activity, which is crucial for viral RNA synthesis .
- Anti-inflammatory Action : In a model of acute inflammation, a related benzimidazole compound was shown to significantly decrease levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential applications in treating inflammatory diseases .
- Anticancer Activity : Research involving various cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective cytotoxicity against breast cancer cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests moderate absorption with potential for metabolism via cytochrome P450 enzymes. Toxicological assessments indicate that while some derivatives exhibit low cytotoxicity at therapeutic doses, further studies are necessary to fully understand their safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
